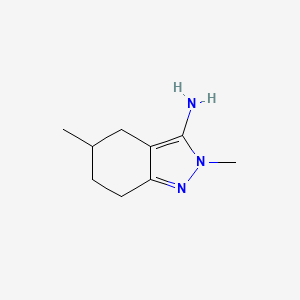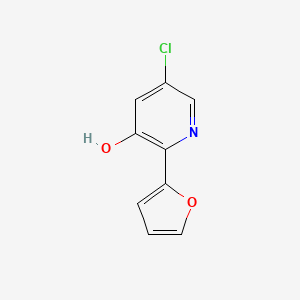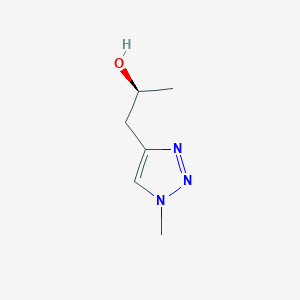
2,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethylcyclohexanone with hydrazine hydrate under acidic conditions to form the indazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives using reducing agents like sodium borohydride.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Hydrazine derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
- 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-6-amine
- 1,2,3,4-Tetrahydro-2H-indazole
- 4,5,6,7-Tetrahydro-1H-indazole
Comparison: Compared to other similar compounds, 2,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine exhibits unique properties due to the presence of methyl groups at positions 2 and 5. These substitutions can influence the compound’s reactivity, biological activity, and overall stability .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2,5-dimethyl-4,5,6,7-tetrahydroindazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-6-3-4-8-7(5-6)9(10)12(2)11-8/h6H,3-5,10H2,1-2H3 |
InChI Key |
DSMGFYKJXCLEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NN(C(=C2C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13210280.png)

![2-Oxo-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid](/img/structure/B13210293.png)
![Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13210295.png)
![1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13210299.png)


![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B13210323.png)
![2-[1-(Aminomethyl)cyclopropyl]bicyclo[4.1.0]heptan-2-ol](/img/structure/B13210330.png)
![5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde](/img/structure/B13210337.png)



![11-Ethyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13210372.png)
